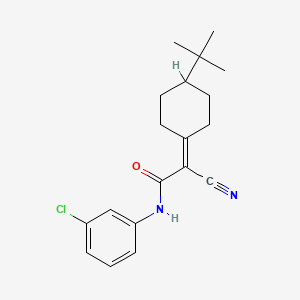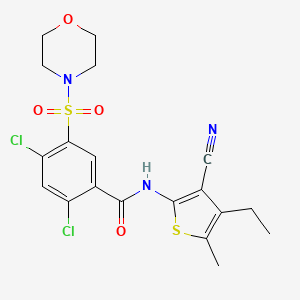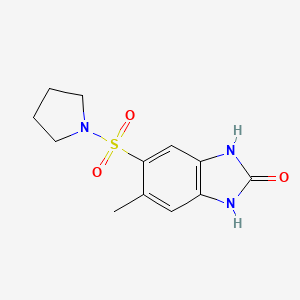![molecular formula C19H16BrFN4O2S B4589026 N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4589026.png)
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide
説明
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H16BrFN4O2S and its molecular weight is 463.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.01614 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Applications
- Fluorobenzamides, including derivatives similar to the compound , have shown promising antimicrobial activity. The presence of fluorine atoms and other structural elements in these compounds enhances their efficacy against a range of bacteria and fungi. For example, a study synthesized fluorobenzamides with antimicrobial properties, highlighting the potential of these compounds in addressing microbial infections (Desai et al., 2013).
Synthesis and Characterization
- The synthesis techniques for creating compounds with the specified functionalities often involve microwave-induced methods or conventional synthesis routes. These methods are crucial for achieving the desired structural attributes that confer biological activity. The characterization of these compounds, through techniques such as NMR and mass spectrometry, confirms their structural integrity and potential as therapeutic agents (Desai et al., 2013).
Antitumor Activity
- Certain derivatives have been studied for their potential antitumor activity, with some showing promise against various cancer cell lines. The structural features of these compounds, such as the presence of bromo- and fluoro-groups, contribute to their bioactivity, offering a pathway for developing new anticancer therapies (Bhat et al., 2009).
Chemical Interactions and Properties
- The chemical properties of these compounds, including their interactions with biological targets, are of significant interest. Studies have explored the molecular basis of their activity, providing insights into how these compounds might be optimized for better therapeutic efficacy. The research into their chemical interactions helps in understanding the mechanisms underlying their biological activities and potential side effects (Ahmed et al., 2020).
Novel Synthesis and Evaluation
- Innovative synthesis methods have been developed to create new derivatives with enhanced biological activities. These studies not only contribute to the chemical literature by expanding the range of available compounds but also provide a foundation for future drug development efforts. The evaluation of these compounds for their antimicrobial, antifungal, and antitumor properties underscores the importance of structural diversity in medicinal chemistry (Desai et al., 2013).
特性
IUPAC Name |
N-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN4O2S/c1-25-17(10-22-18(27)13-4-8-15(21)9-5-13)23-24-19(25)28-11-16(26)12-2-6-14(20)7-3-12/h2-9H,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXOINRQIGAALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4588963.png)
![4-{[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE](/img/structure/B4588965.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4588972.png)
![(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4588978.png)
![2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4588987.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4589004.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4589006.png)
![1-[(2-Bromobenzoyl)amino]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B4589009.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4589017.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4589019.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4589029.png)
